![molecular formula C9H12N2O2S B1382572 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide CAS No. 1803590-93-3](/img/structure/B1382572.png)
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
Overview
Description
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide, also known as 2-Amino-N-methyl-benzamide, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and ethanol. 2-Amino-N-methyl-benzamide has been used in various laboratory experiments, and has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Industry: Drug Synthesis
This compound is a benzamide derivative, which is a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the synthesis of various therapeutic agents due to their bioactive properties. For instance, they are found in drugs like loperamide, used for treating diarrhea, and lidocaine, a local anesthetic . The sulfonyl group in this compound could potentially be exploited for its bioactive properties in drug development.
Material Science: Polymer Modification
In material science, benzamide derivatives can be used to modify the properties of polymers. The introduction of a sulfonyl group from 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide into a polymer chain could lead to changes in thermal stability, mechanical strength, and chemical resistance, making it valuable for creating specialized materials .
Chemical Synthesis: Catalyst Development
The compound’s structure suggests potential use as a catalyst in chemical reactions. Its sulfonyl group could provide active sites for catalysis, facilitating various chemical transformations with higher efficiency and selectivity .
Analytical Chemistry: Chromatography
Benzamide derivatives can be used in chromatography as standards or as components of the stationary phase to separate compounds based on their interaction with the benzamide moiety. This compound’s unique structure could be particularly useful in differentiating closely related substances .
Agriculture: Pesticide Formulation
The sulfonyl and amide groups in benzamides have been explored for their pesticidal properties. 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide could be investigated for its efficacy as a component in pesticide formulations, potentially leading to more effective crop protection solutions .
Biomedical Research: Antioxidant and Antibacterial Activities
Recent studies have highlighted the antioxidant and antibacterial activities of benzamide derivatives. This compound could be synthesized and tested for its potential to scavenge free radicals or inhibit bacterial growth, contributing to research in oxidative stress and infection control .
Cancer Research: HDAC Inhibition
Histone deacetylase (HDAC) inhibitors are a class of compounds that can regulate gene expression and have implications in cancer treatment. The structure of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide suggests it could be explored for HDAC inhibitory activity, which might lead to novel cancer therapies .
Green Chemistry: Eco-Friendly Synthesis
The compound’s synthesis involves a green chemistry approach, utilizing ultrasonic irradiation and solid acid catalysts for the formation of benzamide derivatives. This method represents an eco-friendly and efficient pathway for producing such compounds, aligning with the principles of sustainable chemistry .
Mechanism of Action
Mode of Action
Like many indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIWSLNDZQVGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C1=CC=CC=C1N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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